molecular formula C9H9NO2 B1239516 WF-5239 CAS No. 91224-36-1

WF-5239

Cat. No.: B1239516
CAS No.: 91224-36-1
M. Wt: 163.17 g/mol
InChI Key: SOUPPVGWCZENNQ-WAYWQWQTSA-N
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Description

WF-5239 is a bioactive secondary metabolite first isolated from the fungal strain Aspergillus fumigatus Fresenius . Its chemical structure was identified as N-[2-cis(4-hydroxyphenyl)ethenyl]formamide (C₉H₉NO₂), featuring a phenolic ethenyl group linked to a formamide moiety . The compound exhibits potent platelet aggregation inhibitory activity, with IC₅₀ values of 1.25 µg/mL (arachidonic acid-induced aggregation) and 5.0 µg/mL (collagen-induced aggregation) in rabbit platelet assays . In vivo studies demonstrated that a single intraperitoneal dose of 30 mg/kg reduced mortality in mice subjected to arachidonic acid-induced thrombosis . This compound is also reported in marine-derived fungi, such as Penicillium oxalicum EN-290, alongside meroterpenoids like decaturins and oxalicines, though its primary bioactivity remains distinct from these compounds .

Properties

CAS No.

91224-36-1

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

N-[(Z)-2-(4-hydroxyphenyl)ethenyl]formamide

InChI

InChI=1S/C9H9NO2/c11-7-10-6-5-8-1-3-9(12)4-2-8/h1-7,12H,(H,10,11)/b6-5-

InChI Key

SOUPPVGWCZENNQ-WAYWQWQTSA-N

SMILES

C1=CC(=CC=C1C=CNC=O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C\NC=O)O

Canonical SMILES

C1=CC(=CC=C1C=CNC=O)O

Synonyms

N-(2-cis(4-hydroxyphenyl)ethenyl)formamide
WF 5239
WF-5239

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WF-5239 typically involves the reaction of 4-hydroxybenzaldehyde with formamide under specific conditions to ensure the formation of the (Z)-isomer . The reaction conditions often include the use of a catalyst and controlled temperature to achieve the desired product.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced for research and development purposes. The production process involves standard organic synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

WF-5239 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenyl compounds .

Scientific Research Applications

Comparison with Similar Compounds

Functional Comparison: WF-5239 vs. Aspirin

Aspirin, a well-known cyclooxygenase (COX) inhibitor, is a benchmark antiplatelet agent. This compound shares functional similarities as a platelet aggregation inhibitor but differs in structure and mechanism:

  • Mechanism : Aspirin irreversibly acetylates COX-1/2, blocking thromboxane A₂ synthesis. In contrast, this compound’s mode of action remains unelucidated but is hypothesized to target downstream signaling pathways .
  • In Vivo Efficacy : At 30 mg/kg , this compound significantly reduced mortality in mice, a property highlighted as comparable to aspirin in the original study .
Table 1: Functional Comparison of this compound and Aspirin
Property This compound Aspirin
Source Aspergillus fumigatus Synthetic (acetylsalicylic acid)
Target Unclear (non-COX pathway) COX-1/2
IC₅₀ (AA-induced) 1.25 µg/mL ~10 µM (≈1.8 µg/mL)*
In Vivo Efficacy (Dose) 30 mg/kg (mice) 50–100 mg/kg (rodent models)

*Aspirin’s IC₅₀ inferred from external literature due to absence in provided evidence.

Structural Comparison: this compound vs. Phenolic Enamides

This compound shares structural motifs with phenolic enamides, such as methyl (Z)-3-(3,4-dihydroxyphenyl)-2-formamidoacrylate (421), isolated from Penicillium oxalicum EN-290 . Both compounds feature:

  • A formamide group critical for bioactivity.
  • Phenolic aromatic rings linked to unsaturated carbon chains.

However, key differences include:

  • Backbone Configuration : this compound has an ethenyl bridge, while compound 421 contains an acrylate ester group.
  • Bioactivity: this compound inhibits platelet aggregation, whereas compound 421 and related meroterpenoids (e.g., decaturin A) exhibit antimicrobial activity against Staphylococcus aureus and Vibrio parahaemolyticus .
Table 2: Structural and Functional Comparison with Phenolic Enamides
Compound This compound Methyl (Z)-3-(3,4-DHPF)* (421)
Structure N-[2-cis(4-hydroxyphenyl)ethenyl]formamide Methyl ester of phenolic enamide
Source Aspergillus fumigatus Penicillium oxalicum
Bioactivity Platelet aggregation inhibition Antimicrobial
Key Functional Groups Formamide, ethenyl phenol Formamide, dihydroxyphenyl, acrylate

*DHPF: Dihydroxyphenylformamidoacrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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